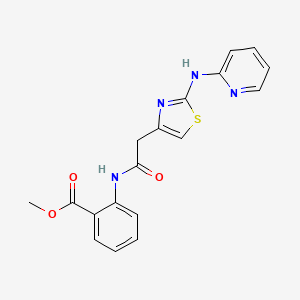

Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate

Description

Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound featuring a thiazole core substituted with a pyridin-2-ylamino group, an acetamido linker, and a methyl benzoate moiety. The thiazole ring is known for its bioactivity in antimicrobial and enzyme-inhibitory roles, while the pyridine and benzoate groups may enhance solubility or target binding .

Properties

IUPAC Name |

methyl 2-[[2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-25-17(24)13-6-2-3-7-14(13)21-16(23)10-12-11-26-18(20-12)22-15-8-4-5-9-19-15/h2-9,11H,10H2,1H3,(H,21,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVLNMVJJHVMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like iodine or other halogens .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

The compound is part of a broader class of thiazole derivatives that have shown promising activity against various cancer cell lines. Research indicates that compounds with similar structures can inhibit protein kinases, which are critical in regulating cell proliferation and survival.

Case Study: Protein Kinase Inhibition

- A study identified a new class of inhibitors targeting protein kinases, which are crucial in the treatment of proliferative diseases, including cancers. Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate could potentially modulate the activity of cyclin-dependent kinases (CDK4 and CDK6), which are often overactive in cancer cells .

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFR plays a significant role in angiogenesis, the process through which new blood vessels form from existing ones, which is essential for tumor growth. Compounds that inhibit VEGFR are valuable in cancer therapy.

Research Findings:

- Recent studies have focused on developing novel VEGFR inhibitors, with some thiazole derivatives demonstrating effective anti-VEGFR activity. This suggests a potential pathway for this compound to contribute to anti-cancer strategies by inhibiting angiogenesis .

Anti-Osteoporosis Potential

In addition to its anticancer properties, compounds related to this compound have been investigated for their potential use in treating osteoporosis.

Case Study: Ligand-Based Drug Discovery

- A ligand-based drug discovery approach led to the identification of novel compounds with anti-osteoporosis activity. These compounds were synthesized and tested for their ability to inhibit osteoclast formation, which is crucial for bone resorption . The structural similarities suggest that this compound may exhibit similar bioactivity.

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound.

Table: Structural Variants and Their Activities

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Agents

Example Compound: 1-({(6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-1-methylpyrrolidinium chloride (from Pharmacopeial Forum, 2017)

- Key Structural Differences: Core Structure: Contains a cephalosporin β-lactam ring (5-thia-1-azabicyclo[4.2.0]oct-2-en-8-one), absent in the target compound. Substituents: Methoxyimino and aminothiazole groups enhance β-lactamase resistance, whereas the target compound lacks these moieties.

- Functional Implications :

- The cephalosporin derivative exhibits broad-spectrum antibacterial activity due to β-lactam-mediated cell wall synthesis inhibition. In contrast, the target compound’s thiazole-pyridine-ester architecture may target different enzymes or receptors.

Thiazole-Containing Enzyme Inhibitors

Example Compound : Thiazol-5-ylmethyl (2S,3S,5S)-3-hydroxy-5-[2-(3-[[2-(2-hydroxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)acetamido]-1,6-diphenylhexan-2-ylcarbamate (from Pharmacopeial Forum, 2017)

- Key Structural Differences: Backbone: Features a hexane carbamate backbone with ureido and hydroxypropan-2-yl substituents, contrasting with the target compound’s benzoate-amide-thiazole framework. Thiazole Position: The thiazole is part of a methylureido side chain, whereas in the target compound, it is directly linked to pyridin-2-ylamino and acetamido groups.

- Functional Implications :

- The ureido-thiazole derivative likely acts as a protease or kinase inhibitor due to its peptide-like structure. The target compound’s simpler thiazole-pyridine system may favor interactions with nucleic acids or metalloenzymes.

Agrochemical Derivatives with Thiazole Moieties

Example Compound : Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (from Pesticide Chemicals Glossary, 2001)

- Key Structural Differences :

- Substituents : Contains difluoromethyl, trifluoromethyl, and 4,5-dihydrothiazole groups, which are absent in the target compound.

- Pyridine Position : The pyridine ring is substituted with a carboxylate ester at position 3, whereas the target compound’s benzoate is at position 2.

- Functional Implications: Fluorinated groups in the agrochemical compound enhance lipophilicity and environmental stability, making it suitable as a herbicide (e.g., thiazopyr).

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Role of Thiazole : The thiazole ring is a common pharmacophore across antimicrobial, enzyme-inhibitory, and agrochemical compounds. Its electronic properties and hydrogen-bonding capacity make it versatile .

- Impact of Substituents: Fluorination (e.g., in thiazopyr) increases agrochemical efficacy but raises environmental concerns. In contrast, the target compound’s pyridin-2-ylamino group may improve target specificity in medicinal applications .

- Structural Complexity vs. Activity: Cephalosporin derivatives require β-lactam and aminothiazole groups for antibacterial activity, while simpler thiazole-ester systems (like the target compound) may prioritize solubility and metabolic stability .

Biological Activity

Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate, identified by its CAS number 1323674-51-6, is a compound with notable biological activity, particularly in the context of cancer treatment and metabolic disorders. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 1323674-51-6 |

| Molecular Weight | 368.4 g/mol |

| Molecular Formula | C18H16N4O3S |

This compound features a thiazole ring, a pyridine moiety, and an acetamido group, which contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the potential of thiazole-pyridine derivatives in inhibiting cell proliferation, particularly through the inhibition of cyclin-dependent kinases (CDKs). This compound has been shown to inhibit CDK4 and CDK6, which are critical in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values ranging from 8.5 µM to 25.6 µM against multiple cancer types (HeLa, K562, MDA-MB-361). These findings suggest that this class of compounds may serve as effective anticancer agents .

- PPARγ Activation : Compounds in this class activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity .

- Cytotoxicity in Metabolic Disorders : Research has shown that thiazolidinedione derivatives can modulate pathways involved in metabolic disorders, potentially reversing insulin resistance .

Summary of Biological Activities

| Activity Type | Mechanism | IC50 Values |

|---|---|---|

| Anticancer | Inhibition of CDK4/CDK6 | 8.5 - 25.6 µM |

| Insulin Sensitization | PPARγ activation | - |

| Cytotoxicity | Induction of apoptosis in cancer cells | - |

Q & A

Q. Q1. What are the key synthetic routes for Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate, and what intermediates are critical for structural validation?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of thiazole and pyridine intermediates. For example:

Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions generates the thiazole ring .

Acetamido-Linker Introduction : Coupling the thiazole intermediate with activated benzoate esters using carbodiimide-based reagents (e.g., EDC/HOBt) .

Pyridin-2-ylamino Functionalization : Nucleophilic substitution or Buchwald–Hartwig amination to attach the pyridine moiety .

Q. Key Intermediates :

Q. Q2. What spectroscopic and analytical methods are essential for confirming the structure of this compound?

Methodological Answer: A combination of techniques ensures structural integrity:

- -NMR : Identifies proton environments (e.g., pyridine aromatic protons at δ 8.2–8.5 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- FT-IR : Confirms amide (C=O stretch at ~1650 cm) and ester (C-O stretch at ~1250 cm) functionalities .

- Elemental Analysis : Validates %C, %H, %N, and %S within ±0.3% of theoretical values .

- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve the yield of the thiazole ring formation?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency .

- Catalyst Screening : Use of Pd/C or CuI for cross-coupling steps to reduce side reactions .

- Temperature Control : Heating at 80–90°C for 30–60 minutes balances reaction rate and decomposition .

Table 1 : Yield optimization under varying conditions (hypothetical data):

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Standard | DMF | None | 45 |

| Optimized | DMSO | Pd/C | 72 |

Q. Q4. How do structural modifications (e.g., pyridine substitution) influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

Analog Synthesis : Replace pyridin-2-ylamino with fluorophenyl or benzothiazole groups .

Biological Assays :

- Anticancer Activity : MTT assays against HeLa or MCF-7 cells (IC values).

- Antimicrobial Screening : MIC determinations against E. coli or S. aureus .

Key Finding : Pyridine-substituted analogs show enhanced DNA intercalation compared to phenyl derivatives, correlating with lower IC values .

Q. Q5. How should researchers address contradictory data in biological activity reports across studies?

Methodological Answer: Contradictions may arise from assay variability or impurity profiles. Resolution strategies:

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified) and assay conditions (e.g., 48-hour incubation) .

- Impurity Profiling : LC-MS to identify degradation products or byproducts affecting activity .

- Dose-Response Validation : Repeat experiments with ≥3 independent replicates to ensure reproducibility .

Q. Q6. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or PreADMET to estimate logP, bioavailability, and CYP450 interactions .

- Docking Studies : AutoDock Vina for simulating binding to biological targets (e.g., kinases or bacterial enzymes) .

- QM/MM Simulations : Gaussian 16 for exploring transition states in metabolic pathways .

Q. Q7. How can researchers mitigate hazards associated with handling this compound in the lab?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Spill Management : Neutralize acidic/byproducts with sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. Q8. Discrepancies in reported synthetic yields: How to troubleshoot?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.